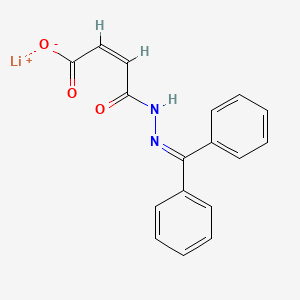
2-Butenedioic acid (Z)-, mono((diphenylmethylene)hydrazide), monolithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (Z)-, mono((diphenylmethylene)hydrazide), monolithium salt typically involves the reaction of maleic acid with diphenylmethylenehydrazine under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, and requires the presence of a base, such as lithium hydroxide, to facilitate the formation of the monolithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenedioic acid (Z)-, mono((diphenylmethylene)hydrazide), monolithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-Butenedioic acid (Z)-, mono((diphenylmethylene)hydrazide), monolithium salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butenedioic acid (Z)-, mono((diphenylmethylene)hydrazide), monolithium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butenedioic acid (Z)-, monoethyl ester, (diphenylmethylene)hydrazide
- 2-Butenedioic acid (Z)-, mono((diphenylmethylene)hydrazide), monosodium salt
Uniqueness
2-Butenedioic acid (Z)-, mono((diphenylmethylene)hydrazide), monolithium salt is unique due to its specific substitution pattern and the presence of the lithium ion
Propiedades
Número CAS |
144333-81-3 |
|---|---|
Fórmula molecular |
C17H13LiN2O3 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
lithium;(Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C17H14N2O3.Li/c20-15(11-12-16(21)22)18-19-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-12H,(H,18,20)(H,21,22);/q;+1/p-1/b12-11-; |
Clave InChI |
SEXPBLGMMXJFAZ-AFEZEDKISA-M |
SMILES isomérico |
[Li+].C1=CC=C(C=C1)C(=NNC(=O)/C=C\C(=O)[O-])C2=CC=CC=C2 |
SMILES canónico |
[Li+].C1=CC=C(C=C1)C(=NNC(=O)C=CC(=O)[O-])C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















